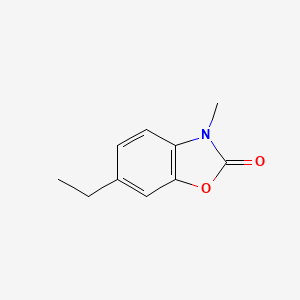

2(3H)-Benzoxazolone, 6-ethyl-3-methyl-

Description

The 2(3H)-Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological effects. The 2(3H)-benzoxazolone scaffold fits this description perfectly, with its derivatives demonstrating activities such as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. researchgate.net This versatility stems from the scaffold's ability to present functional groups in a well-defined three-dimensional arrangement, allowing for specific interactions with various biological macromolecules.

Importance of Substituent Variation for Functional Diversification

The true power of the 2(3H)-benzoxazolone scaffold lies in the ability to modify its function through the strategic placement of various substituents on the benzene (B151609) ring and the nitrogen atom. The nature, position, and stereochemistry of these substituents can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. For instance, the introduction of different groups can alter the molecule's lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which are critical determinants of its biological activity.

Academic Research Focus on 6-ethyl-3-methyl-2(3H)-Benzoxazolone

While the broader class of 2(3H)-benzoxazolone derivatives has been extensively studied, academic research specifically focused on 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- is notably limited. This specific substitution pattern, with an ethyl group at the 6-position and a methyl group at the 3-position, presents a unique combination of electronic and steric properties that could lead to novel biological activities. The ethyl group, being an electron-donating group, can influence the electron density of the aromatic ring, while the methyl group on the nitrogen atom can impact the molecule's conformation and interactions with biological targets. The lack of extensive research on this particular derivative highlights a potential area for future investigation in the quest for new therapeutic agents.

The table below provides a summary of the basic properties of the parent 2(3H)-benzoxazolone and the specific derivative of interest.

| Property | 2(3H)-Benzoxazolone | 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- |

| Molecular Formula | C₇H₅NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 135.12 g/mol | 177.20 g/mol |

| Structure | Benzene ring fused to an oxazolone (B7731731) ring | 2(3H)-Benzoxazolone with an ethyl group at the 6-position and a methyl group at the 3-position |

Historical Context of Benzoxazolone Research Methodologies

The study of benzoxazolone derivatives has a rich history, with the first synthesis of the parent compound, benzoxazolone, dating back to 1902. google.com Early methodologies for the synthesis of benzoxazolones often involved the reaction of salicylamide (B354443) with hypochlorite (B82951) in the presence of a base. google.com Over the decades, synthetic methods have evolved to become more efficient, versatile, and environmentally friendly. Modern approaches often utilize transition metal-catalyzed reactions and combinatorial chemistry techniques to generate large libraries of derivatives for high-throughput screening.

The analytical techniques used to characterize these compounds have also seen significant advancements. In the early days, classical methods like melting point determination and elemental analysis were the primary means of characterization. The mid-20th century saw the advent of spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provided detailed structural information. neu.edu.tr The development of chromatographic techniques, from paper and thin-layer chromatography (TLC) in the 1950s to the revolutionary High-Performance Liquid Chromatography (HPLC) in the 1960s, has been instrumental in the purification and analysis of benzoxazolone derivatives. mastelf.com These advancements have enabled researchers to isolate and identify even minor components of complex reaction mixtures, greatly accelerating the pace of drug discovery.

The following table outlines the evolution of key research methodologies for benzoxazolone derivatives.

| Era | Synthetic Methodologies | Analytical Techniques |

| Early 20th Century | Reaction of salicylamide with hypochlorite | Melting point, Elemental analysis |

| Mid-20th Century | Development of more versatile cyclization reactions | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Paper Chromatography, Thin-Layer Chromatography (TLC) |

| Late 20th Century - Present | Transition metal catalysis, Combinatorial chemistry, Microwave-assisted synthesis | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), X-ray Crystallography |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93771-19-8 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-ethyl-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-3-7-4-5-8-9(6-7)13-10(12)11(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

PUSZLJDKDNCRKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=O)O2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3h Benzoxazolone, 6 Ethyl 3 Methyl

Strategic Approaches for the Synthesis of 2(3H)-Benzoxazolone Core Structures

The benzoxazolone framework is a privileged scaffold found in numerous biologically active compounds. nih.govorganic-chemistry.org Consequently, a variety of synthetic methods for its construction have been developed. A primary and widely utilized strategy involves the cyclocarbonylation of o-aminophenols. This method typically employs phosgene (B1210022) or its safer, solid equivalents, such as triphosgene, carbonyldiimidazole (CDI), or 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, to achieve the cyclization under neutral or acidic conditions. organic-chemistry.orgsphinxsai.com The reaction proceeds by acylation of the amino group followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, leading to the formation of the five-membered heterocyclic ring.

Alternative strategies often begin with more readily available and stable starting materials, such as nitroarenes. nih.gov One such method involves the partial reduction of a substituted 2-nitrophenol (B165410) to the corresponding 2-nitrophenylhydroxylamine, followed by a base-mediated cyclization to yield the benzoxazol-3(1H)-one ring system. nih.gov This approach avoids the handling of often air-sensitive o-aminophenols. nih.gov

| Starting Material | Reagent(s) | Product | Key Features |

| o-Aminophenol | Phosgene (or equivalents like CDI) | 2(3H)-Benzoxazolone | Direct cyclocarbonylation. |

| Substituted Nitroarenes | 1. Partial Reduction (e.g., with Rh/C, hydrazine) 2. Base-mediated cyclization | Substituted 2(3H)-Benzoxazolone | Avoids air-sensitive aminophenols; allows for diverse substitutions. nih.govnih.gov |

This table provides a summary of common strategic approaches for synthesizing the 2(3H)-Benzoxazolone core.

Introduction of the Methyl Group at the N3 Position

Once the 2(3H)-benzoxazolone core is established, functionalization at the N3 position can be achieved through several methodologies. The acidic nature of the N-H proton facilitates a range of reactions, including alkylation, Mannich condensation, acylation, and Michael addition.

N-Alkylation Reactions and Mechanistic Considerations

Direct N-alkylation is a straightforward and common method for introducing an alkyl group, such as methyl, onto the nitrogen atom of the benzoxazolone ring. The reaction mechanism involves the deprotonation of the N-H group by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic nitrogen anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent. For the synthesis of 3-methyl-2(3H)-benzoxazolone, common methylating agents include dimethyl sulfate (B86663) or methyl iodide. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. This method is generally efficient and tolerates a wide range of functional groups on the aromatic ring. nih.gov The regioselectivity of the alkylation is high, as the N-H proton is significantly more acidic than any C-H protons on the aromatic ring.

Mannich Condensation Pathways to N-Substituted Derivatives

The Mannich reaction provides a pathway to N-aminomethylated benzoxazolone derivatives. neu.edu.tr This condensation reaction involves the treatment of the 2(3H)-benzoxazolone with formaldehyde (B43269) and a primary or secondary amine in an acidic medium. researchgate.net The mechanism begins with the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the amine and formaldehyde. The N-H of the benzoxazolone then acts as a nucleophile, attacking the iminium ion to form the N-substituted Mannich base. neu.edu.tr While this reaction does not directly install a simple methyl group, it is a significant transformation for creating more complex N-substituted derivatives with potential applications in medicinal chemistry. nih.govbenthamdirect.com

Other N3-Modification Methodologies (e.g., N-Acylation, Michael Addition)

N-Acylation: This reaction involves the introduction of an acyl group at the N3 position by reacting the benzoxazolone with an acylating agent like an acyl chloride or anhydride (B1165640), often in the presence of a base. researchgate.netnih.gov This transformation is useful for synthesizing N-acyl derivatives, which can serve as precursors for other functionalizations or possess biological activities themselves. escholarship.org

Michael Addition: The N-H proton of the benzoxazolone can also participate as a nucleophile in a Michael (or conjugate) addition reaction. neu.edu.tr This reaction involves the 1,4-addition of the benzoxazolone nitrogen to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a base and results in the formation of a C-N bond at the β-carbon of the acceptor, yielding an N-alkylated derivative with a specific functional group at the 3-position of the alkyl chain. nih.govresearchgate.net

Introduction of the Ethyl Group at the C6 Position of the Benzene (B151609) Ring

Introducing an ethyl group onto the C6 position of the 3-methyl-2(3H)-benzoxazolone ring requires a regioselective aromatic substitution reaction. The electronic nature of the heterocyclic ring system directs incoming electrophiles preferentially to the C6 position.

Electrophilic Aromatic Substitution Reactions at C6

The most common and effective method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts reaction. masterorganicchemistry.com Direct Friedel-Crafts alkylation with an ethyl halide can be problematic due to potential polyalkylation and carbocation rearrangements. A more reliable and controlled two-step approach involves an initial Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation This step involves reacting 3-methyl-2(3H)-benzoxazolone with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). ma.edu The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring of the benzoxazolone. masterorganicchemistry.com Studies on the acylation of 2(3H)-benzoxazolone and its derivatives have shown that the reaction is highly regioselective, yielding the 6-acyl derivative as the major product. researchgate.netresearchgate.net This regioselectivity is governed by the directing effects of the fused heterocyclic ring. The product of this reaction is 6-acetyl-3-methyl-2(3H)-benzoxazolone.

Step 2: Reduction of the Acyl Group The carbonyl group of the 6-acetyl intermediate is subsequently reduced to a methylene (B1212753) group (-CH₂-) to form the final 6-ethyl substituent. Standard chemical reductions for this transformation include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). These methods effectively convert the ketone into the desired alkyl group, completing the synthesis of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl-.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 3-methyl-2(3H)-benzoxazolone, Acetyl Chloride, AlCl₃ | 6-acetyl-3-methyl-2(3H)-benzoxazolone |

| 2 | Carbonyl Reduction | 6-acetyl-3-methyl-2(3H)-benzoxazolone, e.g., Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- |

This table outlines the proposed synthetic route for the introduction of the C6-ethyl group via electrophilic aromatic substitution.

Regioselective Functionalization Strategies at C6

The functionalization of the benzoxazolone core at the C6 position is a key strategy for the synthesis of a variety of derivatives. Direct electrophilic substitution on the 2(3H)-benzoxazolone ring is known to be regioselective, favoring substitution at the C6 position. This is attributed to the electronic properties of the heterocyclic ring system.

One of the most common methods for introducing a carbon substituent at the C6 position is through Friedel-Crafts acylation. For instance, the reaction of 2(3H)-benzoxazolone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride leads to the formation of 6-acetyl-2(3H)-benzoxazolone in good yield. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion preferentially attacks the electron-rich C6 position. This regioselectivity provides a reliable method for introducing a carbonyl group, which can then be further modified to obtain a variety of 6-substituted benzoxazolones. nih.govtandfonline.com

The resulting 6-acyl-benzoxazolones are versatile intermediates. The carbonyl group can be subjected to various transformations, including reduction, oxidation, and condensation reactions, to introduce diverse functionalities at the C6 position.

Sequential and Convergent Synthetic Routes to 6-ethyl-3-methyl-2(3H)-Benzoxazolone

A plausible sequential synthetic route to 6-ethyl-3-methyl-2(3H)-benzoxazolone can be envisioned starting from the readily available 2(3H)-benzoxazolone. This multi-step synthesis would involve the regioselective functionalization at the C6 position followed by N-methylation.

Step 1: Friedel-Crafts Acylation at C6

The synthesis would commence with the Friedel-Crafts acylation of 2(3H)-benzoxazolone with acetyl chloride and aluminum chloride to produce 6-acetyl-2(3H)-benzoxazolone. nih.gov This reaction establishes the required carbon framework at the C6 position.

Step 2: Reduction of the 6-Acetyl Group

The carbonyl group of 6-acetyl-2(3H)-benzoxazolone can be reduced to an ethyl group using standard reduction methods for aryl ketones. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing aryl ketones to alkanes.

Wolff-Kishner Reduction: This reaction utilizes hydrazine hydrate (B1144303) (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures. This method is suitable for substrates that are sensitive to acidic conditions.

Step 3: N-Methylation

The final step involves the methylation of the nitrogen atom of the benzoxazolone ring. This can be achieved by treating the 6-ethyl-2(3H)-benzoxazolone intermediate with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydride.

A convergent approach could also be considered, where a pre-functionalized aniline (B41778) derivative is used to construct the benzoxazolone ring. However, the sequential route starting from 2(3H)-benzoxazolone is generally more direct and utilizes well-established regioselective reactions.

Advanced Synthetic Techniques for Benzoxazolone Derivatives (e.g., Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) Methodology)

Modern synthetic chemistry has introduced advanced methodologies for the functionalization of heterocyclic compounds. One such technique applicable to the benzoxazolone system involves the use of tetrakis(dimethylamino)ethylene (TDAE). TDAE is a strong organic reducing agent that can generate anions from halogenated precursors under mild conditions.

While not directly applied to the synthesis of 6-ethyl-3-methyl-2(3H)-benzoxazolone, the TDAE strategy has been successfully employed in the synthesis of other substituted benzoxazolone derivatives. For example, it has been used to generate a benzoxazolinonic anion from 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone. This anion can then react with various electrophiles, such as aromatic aldehydes and α-ketoesters, to yield new 5-substituted 3-methyl-6-nitro-benzoxazolones. This methodology provides an original pathway to functionalize the benzoxazolone ring at positions that may not be easily accessible through classical electrophilic substitution reactions.

The use of TDAE highlights the potential of modern synthetic methods to create complex benzoxazolone derivatives with a high degree of control over the substitution pattern.

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a specific splitting pattern. A singlet for the proton at C7, and two doublets for the protons at C4 and C5 are anticipated.

Ethyl Group Protons: The ethyl group at C6 will show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum.

N-Methyl Protons: The methyl group attached to the nitrogen atom will appear as a sharp singlet, typically around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbonyl Carbon: The carbonyl carbon of the oxazolone (B7731731) ring is expected to have a chemical shift in the range of δ 150-160 ppm.

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm).

Alkyl Carbons: The carbons of the ethyl and N-methyl groups will resonate in the upfield region of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| -CH₂- (ethyl) | 2.5 - 2.8 | q |

| -CH₃ (N-methyl) | 3.2 - 3.4 | s |

| -CH₃ (ethyl) | 1.1 - 1.3 | t |

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 153 - 155 |

| Aromatic-C | 108 - 145 |

| -CH₂- (ethyl) | 28 - 30 |

| -CH₃ (N-methyl) | 27 - 29 |

| -CH₃ (ethyl) | 15 - 17 |

The IR spectrum of 6-ethyl-3-methyl-2(3H)-benzoxazolone would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretching: A strong absorption band is expected in the region of 1750-1780 cm⁻¹ for the carbonyl group of the cyclic carbamate (B1207046) (oxazolone ring). mdpi.com

C-N Stretching: A band in the region of 1200-1350 cm⁻¹ would correspond to the C-N stretching vibration.

C-O Stretching: The C-O stretching vibrations of the ether linkage within the ring are expected to appear in the 1000-1250 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic ring.

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Lactam) | 1750 - 1780 |

| Aromatic C=C | 1450 - 1600 |

| C-O | 1000 - 1250 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-ethyl-3-methyl-2(3H)-benzoxazolone (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol .

Chemical Reactivity and Reaction Mechanisms of 6 Ethyl 3 Methyl 2 3h Benzoxazolone

Reactivity at the Benzoxazolone Core: Enolizable Amide Moiety Effects

The benzoxazolone core contains a cyclic amide (lactam) moiety. A key feature of amides is their ability to exhibit enol-like behavior, which influences the reactivity of the entire ring system. Although the nitrogen atom in 6-ethyl-3-methyl-2(3H)-benzoxazolone is substituted with a methyl group, preventing direct enolization involving an N-H proton, the electronic character of the amide functional group remains central to the core's reactivity.

The amide group is generally considered to be relatively inert compared to other carbonyl compounds due to the delocalization of the nitrogen lone pair onto the carbonyl carbon. nih.gov This resonance stabilization reduces the electrophilicity of the carbonyl carbon. However, the benzoxazolone nucleus possesses a weakly acidic character, which can influence its interactions and reactivity. nih.gov

Activation of the amide carbonyl is a key step for many transformations. For instance, the use of powerful electrophilic activators like triflic anhydride (B1165640) (Tf₂O) can significantly enhance the reactivity of the carbonyl group in tertiary amides, making it susceptible to nucleophilic attack. This activation leads to the formation of highly reactive intermediates that can undergo further reactions, such as intramolecular cyclization. nih.gov

| Reaction Type | Reagent/Condition | Outcome/Intermediate | Reference |

| Carbonyl Activation | Triflic Anhydride (Tf₂O) | Formation of a reactive amidinium salt intermediate | nih.gov |

| Electrophilic Substitution | Nitrating agents, Halogens | Substitution on the aromatic ring (e.g., at C5 or C7) | neu.edu.tr |

Reactions at the N3-Substituent (Methyl Group)

The N3-position of the benzoxazolone ring is a common site for derivatization. In the case of 6-ethyl-3-methyl-2(3H)-benzoxazolone, this position is already occupied by a methyl group. The presence of the N-methyl group makes the compound a tertiary amide derivative.

While reactions directly involving the C-H bonds of the N-methyl group are not commonly reported for this specific system under standard conditions, the nitrogen atom's lone pair is integral to the amide resonance. The synthesis of N-alkylated benzoxazolones, such as the target compound, is typically achieved by reacting the corresponding N-H benzoxazolone with an alkylating agent. organic-chemistry.org

The enolizable character of the parent amide structure is a primary driver for transformations at the N3 position. neu.edu.tr For N-unsubstituted or N-acyl benzoxazolones, this position is readily involved in reactions. For an N-methyl derivative, the reactivity is shifted towards the rest of the molecule, although the methyl group itself could potentially be a site for radical-mediated reactions under specific, high-energy conditions, a pathway not commonly explored in the context of benzoxazolone chemistry.

| Position | Substituent | General Reactivity | Potential Transformations |

| N3 | Methyl | Generally stable, integral to the tertiary amide structure. | Radical halogenation (under harsh conditions). |

Reactions at the C6-Substituent (Ethyl Group)

The ethyl group at the C6 position is an alkyl substituent on the aromatic ring. Its presence influences the reactivity of the benzoxazolone core in several ways. As an electron-donating group, it activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions (C5 and C7, as C2 and C4 of the benzene ring are part of the fused structure).

The ethyl group itself can undergo reactions typical of benzylic positions. The methylene (B1212753) (-CH₂-) group is susceptible to oxidation and halogenation.

Oxidation: Strong oxidizing agents can convert the ethyl group into an acetyl group or, under more vigorous conditions, a carboxylic acid group. This transformation is useful for introducing a carbonyl functionality, which can then serve as a handle for further synthetic modifications, such as the synthesis of chalcones. researchgate.net

Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS), can selectively halogenate the benzylic position, yielding a 6-(1-haloethyl) derivative. This product can then undergo nucleophilic substitution or elimination reactions.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 6-acetyl or 6-carboxy derivative | Introduction of a versatile carbonyl/carboxyl functional group. |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | 6-(1-bromoethyl) derivative | Creates a site for subsequent nucleophilic substitution. |

Electrophilic and Nucleophilic Pathways of Benzoxazolone Derivatives

The dual nature of the benzoxazolone system allows for both electrophilic and nucleophilic reaction pathways, leading to a wide array of derivatives.

Electrophilic Pathways: The electron-rich benzene portion of the molecule is prone to electrophilic aromatic substitution. neu.edu.tr The specific site of substitution is controlled by the directing effects of the existing substituents. The heterocyclic part acts as an ortho-, para-director, and the C6-ethyl group reinforces this, suggesting that positions C5 and C7 are the most likely sites for electrophilic attack. Common electrophilic substitutions include:

Nitration

Halogenation

Friedel-Crafts Acylation and Alkylation

Sulfonation

Furthermore, activation of the carbonyl group can initiate electrophilic pathways, as seen in the reaction with triflic anhydride. nih.gov The triple bond in N-alkyne substituted derivatives can also be activated by electrophiles like iodine to trigger intramolecular cyclization. beilstein-journals.org

Nucleophilic Pathways: While the benzene ring of benzoxazolone is not inherently electron-deficient, the introduction of strong electron-withdrawing groups (e.g., a nitro group via electrophilic nitration) can render it susceptible to Nucleophilic Aromatic Substitution (SNAr). In related heterocyclic systems, SNAr reactions are well-established for displacing leaving groups at activated positions. beilstein-journals.org

The carbonyl carbon of the oxazolone (B7731731) ring, although stabilized by amide resonance, can act as an electrophilic site for strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions like strong base hydrolysis.

Intramolecular Rearrangements and Cyclization Processes

The benzoxazolone scaffold can be synthesized via rearrangement reactions and its derivatives can undergo various cyclization processes.

Rearrangements: The Hofmann rearrangement of salicylamide (B354443) is a classic method for synthesizing the parent 2-benzoxazolinone (B145934) core. durham.ac.uk This reaction involves the conversion of a primary amide to an amine with one fewer carbon atom, via an isocyanate intermediate which is trapped intramolecularly by the phenolic hydroxyl group. While 6-ethyl-3-methyl-2(3H)-benzoxazolone is the product, understanding its synthesis through such rearrangements provides insight into the fundamental chemistry of the core structure. Other rearrangement types, such as the Fries rearrangement, have been studied for related aromatic esters, indicating the potential for acyl group migration on the benzene ring under catalytic conditions. rsc.org

Cyclization Processes: Substituted benzoxazolones can be key intermediates in or products of cyclization reactions.

Radical Cascade Cyclization: Electrochemical methods can be employed to initiate radical cascade cyclizations of olefinic amides, offering a pathway to complex heterocyclic systems. rsc.org A derivative of 6-ethyl-3-methyl-2(3H)-benzoxazolone bearing an appropriate olefinic chain could potentially undergo such transformations.

Acid-Promoted Cyclization: Strong acids like triflic acid (TfOH) can promote intramolecular cyclization reactions, as demonstrated in the synthesis of related benzisoxazoles from 2-(2-nitrophenyl)acetonitriles. organic-chemistry.org

Nucleophilic/Electrophilic Cyclization: As mentioned previously, functional groups appended to the benzoxazolone core can undergo intramolecular nucleophilic or electrophilic cyclization. For example, an appropriately placed alkyne substituent on the nitrogen atom can cyclize onto the ester group of a pyrrole (B145914) ring, a reaction principle that could be extended to benzoxazolone derivatives. beilstein-journals.org

These processes highlight the versatility of the benzoxazolone framework in constructing more complex molecular architectures.

Computational Chemistry and Molecular Modeling Studies of 6 Ethyl 3 Methyl 2 3h Benzoxazolone

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance of accuracy and computational cost. mdpi.com For 6-ethyl-3-methyl-2(3H)-benzoxazolone, DFT calculations are instrumental in determining its optimal three-dimensional geometry and understanding its reactive behavior.

The geometry of the molecule is optimized by finding the minimum energy structure on the potential energy surface. mdpi.com This process involves iterative calculations of the forces on each atom until they are negligible. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve reliable geometric parameters. rsc.org

Furthermore, DFT is employed to predict the regioselectivity of chemical reactions involving 6-ethyl-3-methyl-2(3H)-benzoxazolone. By calculating reactivity descriptors such as Fukui functions and local electrophilicity/nucleophilicity indices, researchers can identify the most probable sites for electrophilic or nucleophilic attack. mdpi.comscispace.com For example, in a potential electrophilic substitution reaction, the analysis of the highest occupied molecular orbital (HOMO) density and Fukui functions can indicate which carbon atom on the benzene (B151609) ring is most susceptible to attack.

| Position on Benzene Ring | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|

| C4 | 0.18 | High |

| C5 | 0.05 | Low |

| C7 | 0.12 | Moderate |

The flexibility of the ethyl group attached to the benzoxazolone core means that 6-ethyl-3-methyl-2(3H)-benzoxazolone can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. researchgate.net

A systematic search of the conformational space can be performed by rotating the single bonds of the ethyl group. For each resulting conformation, the energy is calculated using quantum mechanical methods. The results are then used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. nih.gov The low-energy regions on this surface correspond to stable conformations. acs.org

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population of a state to its energy. This analysis is crucial as the biological activity of a molecule can be dependent on its adoption of a specific conformation.

| Conformer | Dihedral Angle (C5-C6-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75 |

| Synclinal (Gauche) | 60° | 1.20 | 25 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org It is widely used in drug discovery to understand how a small molecule, like 6-ethyl-3-methyl-2(3H)-benzoxazolone, might interact with a biological target, typically a protein. nih.gov

The first step in molecular docking is to obtain the three-dimensional structures of both the ligand (6-ethyl-3-methyl-2(3H)-benzoxazolone) and the target protein. A search algorithm then explores various possible binding poses of the ligand within the active site of the protein. iaanalysis.com

These poses are evaluated using a scoring function, which estimates the binding affinity for each pose. etflin.com The scoring function takes into account various types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The pose with the best score is considered the most likely binding mode. This information provides a detailed picture of how the molecule fits into the binding pocket and which specific amino acid residues it interacts with.

A key output of molecular docking is the binding energy, which is a theoretical estimation of the strength of the interaction between the ligand and the protein. pubrica.com A more negative binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov

To refine the binding energy prediction and to gain a more detailed understanding of the energetics, methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) solvation can be applied to the docked complexes. biorxiv.org This method calculates the free energy of binding by considering the energies of the complex, the protein, and the ligand in both the bound and unbound states.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Lys76, Leu132 | Hydrogen Bond, Hydrophobic |

| 2 | -7.9 | Val60, Ala180 | Hydrophobic |

In Silico Prediction of Molecular Interactions and Bioactivity Potential

Beyond docking with a specific target, computational methods can be used to predict the broader bioactivity profile of 6-ethyl-3-methyl-2(3H)-benzoxazolone. These in silico predictions are valuable for identifying potential therapeutic applications and for assessing potential off-target effects early in the drug discovery process. nih.gov

This is often achieved by comparing the structural and physicochemical properties of the molecule to large databases of compounds with known biological activities. qima-lifesciences.com Machine learning and deep learning models are increasingly being used to build predictive models that can forecast the bioactivity of a new molecule based on its chemical structure. stanford.edudigitellinc.com

These models can predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for a molecule's success as a drug. They can also predict the likelihood of a molecule interacting with various classes of biological targets, such as G-protein coupled receptors, kinases, or ion channels.

| Predicted Activity Class | Probability Score | Method |

|---|---|---|

| Kinase Inhibitor | 0.75 | Machine Learning Model |

| GPCR Ligand | 0.42 | Similarity Search |

| Ion Channel Modulator | 0.21 | Pharmacophore Matching |

Theoretical Approaches to Structure-Activity Relationship Elucidation

The exploration of the structure-activity relationships (SAR) of 6-ethyl-3-methyl-2(3H)-benzoxazolone and its analogs is significantly enhanced by computational chemistry and molecular modeling. These theoretical approaches provide valuable insights into the molecular features that govern the biological activity of this class of compounds. By constructing quantitative models and simulating molecular interactions, researchers can predict the activity of novel derivatives, optimize lead compounds, and elucidate their mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the theoretical elucidation of SAR for benzoxazolone derivatives. These studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In a typical QSAR study involving benzoxazolone analogs, a series of compounds with varying substituents at different positions of the benzoxazolone scaffold would be synthesized and their biological activities determined. Subsequently, a wide range of molecular descriptors for each compound are calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.

For instance, a hypothetical QSAR study on a series of 6-substituted-3-methyl-2(3H)-benzoxazolones might reveal that the biological activity is correlated with specific electronic and steric parameters of the substituent at the 6-position. The resulting QSAR equation could take a general form where biological activity is a function of descriptors like Hammett's electronic parameter (σ) and the Taft steric parameter (Es).

Table 1: Hypothetical Molecular Descriptors for a Series of 6-Substituted-3-Methyl-2(3H)-Benzoxazolones

| Substituent at C6 | LogP | Molar Refractivity (MR) | Electronic Parameter (σp) | Biological Activity (IC50, µM) |

| -H | 2.15 | 45.32 | 0.00 | 15.8 |

| -CH3 | 2.67 | 50.01 | -0.17 | 10.2 |

| -CH2CH3 | 3.19 | 54.70 | -0.15 | 8.5 |

| -Cl | 2.88 | 50.34 | 0.23 | 12.1 |

| -OCH3 | 2.11 | 52.98 | -0.27 | 9.7 |

| -NO2 | 1.84 | 52.05 | 0.78 | 25.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling is another powerful computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active benzoxazolone derivatives would highlight the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but the correct pharmacophoric features.

Advanced Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Exploration of Substituent Effects at N3 and C6

The benzoxazolone nucleus serves as a "privileged scaffold" in medicinal chemistry, and its biological profile can be finely tuned by introducing various substituents on the benzene (B151609) and oxazolone (B7731731) rings. nih.govnih.gov The N3 and C6 positions are particularly crucial for modulating the activity of these derivatives.

The N3 position of the benzoxazolone ring, bearing a methyl group in the parent compound, is a key site for modification. The enolizable character of the amide moiety at this position allows for various transformations, including N-alkylation and N-acylation. ucl.ac.be Studies on related benzoxazolone derivatives have shown that the nature of the substituent at N3 can significantly influence potency and selectivity. For instance, in a series of benzoxazolone carboxamides developed as acid ceramidase inhibitors, modifications at the N3 position were part of the lead optimization strategy to improve physicochemical and pharmacokinetic profiles. nih.govacs.org Generally, small alkyl groups, like the methyl group in the title compound, are well-tolerated. Introducing larger or more complex moieties can impact receptor binding and metabolic stability.

The following table summarizes the general effects of substituents at the N3 and C6 positions on the benzoxazolone scaffold based on studies of various analogs.

| Position | Substituent Type | General Impact on Biological Activity |

| N3 | Small Alkyl (e.g., Methyl) | Often optimal for maintaining baseline activity and good physicochemical properties. |

| Larger Alkyl/Aryl | Can increase potency but may negatively affect solubility or introduce steric hindrance. | |

| Functionalized Chains | Used to introduce specific interactions (e.g., hydrogen bonding) or to attach linkers for further modification. | |

| C6 | Small Alkyl (e.g., Ethyl) | Increases lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic pockets. |

| Acyl Groups | Can confer specific activities, such as anti-inflammatory effects, and provide handles for further derivatization. nih.gov | |

| Halogens (e.g., Bromo, Chloro) | Modifies electronic properties and can enhance binding affinity through halogen bonding. | |

| Heterocyclic Rings | Can improve solubility, metabolic stability, and pharmacokinetic profiles. nih.gov |

Impact of Bioisosteric Replacements on Biological Function

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for lead optimization. cambridgemedchemconsulting.comdrughunter.com For 6-ethyl-3-methyl-2(3H)-benzoxazolone, bioisosteric replacements can be considered for the ethyl group, the methyl group, and the benzoxazolone core itself.

Replacing the ethyl group at C6 with other small alkyl groups like isopropyl or cyclopropyl (B3062369) could probe the steric tolerance of the binding site. A classic bioisosteric replacement for an ethyl group is a trifluoromethyl group (CF3), which is of similar size but has vastly different electronic properties, making it more electron-withdrawing. cambridgemedchemconsulting.com This could alter the compound's pKa and its interaction with target proteins.

For the N3-methyl group , replacement with an amino (NH2) or hydroxyl (OH) group, while a significant chemical change, could introduce new hydrogen bonding capabilities. A more conservative replacement would be a fluorine atom for a hydrogen on the methyl group to modulate metabolism without drastically changing the size. cambridgemedchemconsulting.com

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| C6-Ethyl | C6-Trifluoromethyl | Alters electronic properties, may increase metabolic stability. |

| N3-Methyl | N3-Ethyl | Probes steric limits of the binding pocket. |

| Benzoxazolone Oxygen (O1) | Sulfur (S) -> Benzothiazolone | Modifies bond angles, electronics, and hydrogen bonding capacity. nih.gov |

| Benzoxazolone Oxygen (O1) | Nitrogen (NH) -> Benzimidazolone | Introduces a hydrogen bond donor, altering binding interactions. ucl.ac.be |

Stereochemical Influence on Activity Profiles

The parent compound, 6-ethyl-3-methyl-2(3H)-benzoxazolone, is achiral and does not have any stereocenters. Therefore, it exists as a single, non-chiral molecule.

However, stereochemistry can become a critical factor in the activity of its analogs when a chiral center is introduced. For example, if the ethyl group at C6 were replaced by a sec-butyl group, or if a chiral substituent were added to the N3 position, the resulting compound would exist as a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can have different biological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While no specific studies on the stereochemistry of 6-ethyl-3-methyl-2(3H)-benzoxazolone analogs were found, the principles of 3D-QSAR studies on related heterocyclic compounds like benzoxazinones highlight the importance of the three-dimensional arrangement of atoms for biological activity. nih.gov Such models inherently account for stereoisomerism, underscoring that the spatial orientation of substituents is crucial for optimal interaction with a biological target. nih.gov Therefore, if chiral analogs of 6-ethyl-3-methyl-2(3H)-benzoxazolone were to be synthesized, it would be imperative to separate and test each enantiomer individually to determine their respective contributions to the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-ethyl-3-methyl-2(3H)-Benzoxazolone and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govchemijournal.com For a series of analogs based on the 6-ethyl-3-methyl-2(3H)-benzoxazolone scaffold, a QSAR model could be developed to predict their potency and guide the design of new, more active compounds.

The development of a 3D-QSAR model for benzoxazolone analogs would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents at positions like N3, C4, C5, C6, and C7 would be synthesized and their biological activities (e.g., IC50 values) measured.

Molecular Alignment: The 3D structures of the molecules in the training set are aligned based on a common pharmacophore or structural similarity.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For benzoxazolone and related scaffolds like benzoxazinones, QSAR studies have revealed that descriptors related to electrostatic, hydrophobic, and steric fields are often significant in determining their biological activity. nih.gov The resulting QSAR models can be visualized with contour maps, which indicate regions where, for example, increased positive charge, hydrophobicity, or steric bulk is predicted to increase or decrease activity. These models serve as a powerful tool for prioritizing the synthesis of new analogs with a higher probability of success.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of lead optimization that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. chemijournal.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of active benzoxazolone analogs, including 6-ethyl-3-methyl-2(3H)-benzoxazolone, would likely identify key features such as:

An aromatic ring system (the benzene portion of the scaffold).

A hydrogen bond acceptor (the carbonyl oxygen at C2).

A hydrophobic region corresponding to the ethyl group at C6.

Another hydrophobic or sterically defined region for the N3-methyl group.

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements. It also guides the lead optimization process for the existing scaffold. nih.govacs.org Lead optimization is an iterative process aimed at improving the drug-like properties of a lead compound. patsnap.com

Key lead optimization strategies for the 6-ethyl-3-methyl-2(3H)-benzoxazolone scaffold, guided by pharmacophore and QSAR models, would include:

Potency Enhancement: Modifying substituents at C6 and N3 to achieve better complementarity with the target's binding pocket, as suggested by the models.

Selectivity Improvement: Altering the substitution pattern to disfavor binding to off-target proteins.

ADME Optimization: Fine-tuning physicochemical properties (e.g., lipophilicity, solubility) to improve absorption, distribution, metabolism, and excretion profiles. For instance, as seen in related series, replacing highly lipophilic groups with polar heterocycles can enhance solubility and metabolic stability. nih.gov

By combining SAR data, QSAR predictions, and pharmacophore models, medicinal chemists can rationally design and synthesize new analogs of 6-ethyl-3-methyl-2(3H)-benzoxazolone with improved therapeutic potential. patsnap.com

Emerging Research Areas and Future Perspectives for 2 3h Benzoxazolone, 6 Ethyl 3 Methyl

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of substituted benzoxazolones is a mature field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. Traditional synthetic routes often involve multi-step procedures with harsh reaction conditions and the use of hazardous reagents. In recent years, a significant shift towards sustainable and green chemistry approaches for the synthesis of benzoxazole (B165842) and benzoxazolone derivatives has been observed. mdpi.comnih.govrsc.org

Future synthetic strategies for 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- are expected to increasingly incorporate these green chemistry principles. Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including benzoxazoles. mdpi.com

Ultrasound-Assisted Reactions: Sonication provides a mechanical energy source that can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.gov

Mechanochemistry: Solid-state reactions induced by mechanical force can minimize or eliminate the need for solvents, leading to a more environmentally benign process. mdpi.com

Reactions in Green Solvents: The use of deep eutectic solvents (DES) or water as reaction media presents a sustainable alternative to volatile organic solvents. mdpi.comrsc.org

These novel synthetic approaches not only offer environmental benefits but also have the potential to streamline the production of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- and its analogs, thereby facilitating broader screening and development efforts.

| Sustainable Synthetic Method | Key Advantages | Potential Application for 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Rapid and efficient cyclization of precursors to form the benzoxazolone ring. |

| Ultrasound-Assisted Reactions | Enhanced reaction rates, milder conditions | Facilitating key bond-forming reactions in the synthesis of the substituted benzoxazolone. |

| Mechanochemistry | Solvent-free or reduced solvent usage | A green alternative for the solid-state synthesis of the target compound. |

| Reactions in Green Solvents | Use of environmentally benign solvents | Conducting the synthesis in water or deep eutectic solvents to minimize environmental impact. |

Exploration of Underexplored Biological Targets

The benzoxazolone scaffold is known to interact with a wide range of biological targets, contributing to its diverse pharmacological profile. nih.govresearchgate.net While some targets have been extensively studied for certain derivatives, there remains a vast and underexplored landscape of biological space for compounds like 2(3H)-Benzoxazolone, 6-ethyl-3-methyl-. The specific substitution pattern of an ethyl group at the 6-position and a methyl group at the 3-position can significantly influence its binding affinity and selectivity for various proteins.

Future research will likely focus on screening this compound against a broader panel of biological targets to uncover novel therapeutic opportunities. Some promising, yet underexplored, areas include:

Ion Channels: Given the neuroprotective potential of some benzoxazolone derivatives, investigating the modulatory effects of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- on various ion channels in the central and peripheral nervous systems could reveal new avenues for treating neurological disorders.

Epigenetic Targets: The role of small molecules in modulating epigenetic pathways is a rapidly growing area of research. Screening for activity against histone-modifying enzymes or "reader" domains could uncover novel applications in cancer and other diseases. A recent study has identified benzoxazolone analogs as inhibitors of the chromodomain protein CDYL, suggesting this as a potential area of investigation. sci-hub.se

Orphan Receptors: A large number of G protein-coupled receptors (GPCRs) are still classified as "orphan" receptors, with no known endogenous ligand. The privileged scaffold nature of benzoxazolone makes its derivatives ideal candidates for screening against these orphan receptors to identify novel signaling pathways and drug targets.

Integration of Advanced Computational Methodologies

The integration of advanced computational methodologies is becoming increasingly crucial in modern drug discovery and development. For 2(3H)-Benzoxazolone, 6-ethyl-3-methyl-, these in silico approaches can provide valuable insights into its structure-activity relationships (SAR), potential biological targets, and mechanism of action, thereby accelerating its development.

Key computational techniques that are poised to make a significant impact include:

Molecular Docking: This method can be used to predict the binding orientation and affinity of the compound to the active site of a known or putative biological target. This can help in prioritizing targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target protein, offering insights into the stability of the complex and the key residues involved in binding.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be employed to study the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. eco-vector.com

The application of these computational tools can guide the rational design of more potent and selective analogs of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl-, and can aid in the interpretation of experimental data. A recent study on formazan (B1609692) derivatives of benzoxazole successfully utilized molecular docking, MD simulations, and DFT calculations to rationalize their antimicrobial activity. eco-vector.com

| Computational Method | Application in Research | Potential Insights for 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- |

|---|---|---|

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and understanding key interactions. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. | Elucidation of the stability of the compound in the binding pocket of a target. |

| Quantum Mechanics (QM) / DFT | Study of electronic properties and reactivity. | Understanding the electronic factors that contribute to its biological activity. |

Development of Tool Compounds for Biological Pathway Elucidation

The development of selective small molecule modulators of protein function, often referred to as "tool compounds" or "chemical probes," is essential for dissecting complex biological pathways. The favorable drug-like properties of the benzoxazolone scaffold make it an excellent starting point for the design of such chemical tools. researchgate.net

2(3H)-Benzoxazolone, 6-ethyl-3-methyl-, with its specific substitution pattern, could be developed into a valuable tool compound for studying a particular biological process. This would involve:

Identification of a Specific Target: The first step is to identify a specific and well-validated biological target for which a selective modulator is needed.

Optimization of Potency and Selectivity: Through iterative cycles of chemical synthesis and biological testing, the structure of the compound would be optimized to enhance its potency and selectivity for the target of interest.

Characterization in Biological Systems: A well-characterized tool compound should demonstrate target engagement and a predictable phenotypic response in cellular and, ideally, in vivo models.

The development of a potent and selective tool compound based on the 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- scaffold would not only provide a valuable resource for the research community but could also serve as a lead compound for future drug discovery programs.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-substituted 2(3H)-benzoxazolone derivatives?

- Methodological Answer : The synthesis of 6-substituted derivatives typically involves regioselective acylation or multi-step functionalization. For example, 6-acetyl-2(3H)-benzoxazolone can be synthesized via direct acetylation of the parent compound using acetyl chloride and an AlCl₃-DMF complex, yielding high purity . For 5-substituted derivatives, alternative routes like cyclization of 2-aminophenol derivatives under mild conditions (e.g., using 1,1′-carbonyldiimidazole) are employed to circumvent regioselectivity challenges . Recent work also highlights the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of ketone or lactam groups in related benzoxazolone derivatives .

Q. How can differential pulse polarography (DPP) be optimized for electrochemical analysis of benzoxazolone derivatives?

- Methodological Answer : DPP is effective for quantifying benzoxazolones by targeting the reduction of carbonyl groups. Optimal conditions include using a pH 3.00 Britton-Robinson buffer as the supporting electrolyte, which stabilizes the electrochemical response. Linear calibration ranges vary by derivative (e.g., 0.2–65 mg·L⁻¹), with sensitivity dependent on substituent electronic effects. Validation requires triplicate measurements and comparison against HPLC or NMR data to confirm accuracy .

Q. What are the primary pharmacological mechanisms underlying benzoxazolone derivatives' anti-inflammatory and analgesic effects?

- Methodological Answer : These derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, similar to NSAIDs. In vivo assays (e.g., carrageenin-induced paw edema and hot plate tests in mice) are standard for evaluating activity. Structural analogs of indomethacin and melatonin suggest dual pathways: COX inhibition and potential modulation of circadian clock proteins (e.g., CRY1/2), though direct clock protein interactions remain unconfirmed .

Advanced Research Questions

Q. What computational strategies are effective for evaluating benzoxazolone derivatives' interactions with circadian clock proteins?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., using AutoDock Vina or GROMACS) are critical for predicting binding affinities to clock proteins (CLOCK:BMAL1, PER1/2, CRY1/2). Pharmacophore mapping reveals that the benzoxazolone core mimics the 5-methoxyindole structure of melatonin, enabling competitive binding to CRY proteins. MM/PBSA calculations further validate binding free energies, with 5-nitro and 5-fluoro substitutions showing enhanced affinity .

Q. How do structural modifications at the 3rd position of the benzoxazolone ring influence biological activity?

- Methodological Answer : Substituents at the 3rd position (e.g., alkyl chains or aryl groups) modulate electronic properties and steric effects, impacting interactions with targets like caspase-3. For instance, 3-(2-hydroxyethyl) derivatives form hydrogen bonds with Arg207 in caspase-3, enhancing apoptotic activity. Computational docking (Schrödinger Suite) and QSAR models are used to predict substituent effects, with in vitro validation via caspase-3 inhibition assays .

Q. What contradictions exist in the literature regarding benzoxazolones' role in circadian rhythm regulation?

- Methodological Answer : While computational studies suggest benzoxazolones bind CRY proteins and mimic melatonin’s chronotherapeutic effects , experimental evidence for direct clock protein interactions is lacking. Some studies propose indirect modulation via anti-inflammatory pathways, as inflammation disrupts circadian rhythms . Resolving this requires comparative in vitro assays (e.g., luciferase reporter gene systems in circadian-synchronized cells) paired with knockout models of CRY1/2 .

Data-Driven Research Gaps

Q. How can researchers address the limited in vitro data on benzoxazolones' chronopharmacological effects?

- Methodological Answer : Prioritize cell-based assays using circadian reporter lines (e.g., PER2::LUC fibroblasts) to monitor rhythmicity changes post-treatment. Pair this with siRNA knockdown of CRY1/2 to confirm target specificity. Dose-response curves and Zeitgeber time-specific administration can elucidate time-dependent efficacy .

Q. What strategies improve the metabolic stability of benzoxazolone-based therapeutic candidates?

- Methodological Answer : Bioisosteric replacement (e.g., benzothiazolinone or benzoxazinone) enhances stability while retaining pharmacophore features. In silico ADMET prediction tools (e.g., SwissADME) guide substitutions at the 5th or 6th positions to reduce cytochrome P450 metabolism. Experimental validation via microsomal stability assays (human/rat liver microsomes) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.